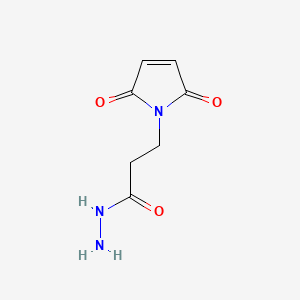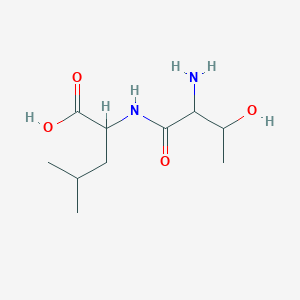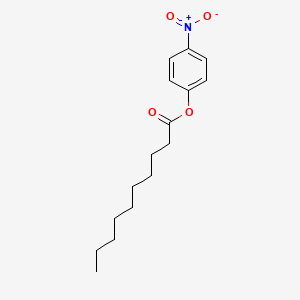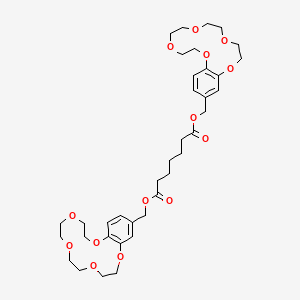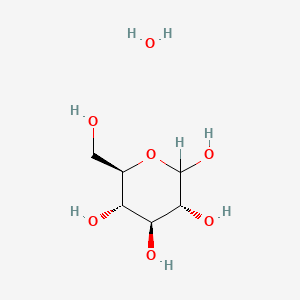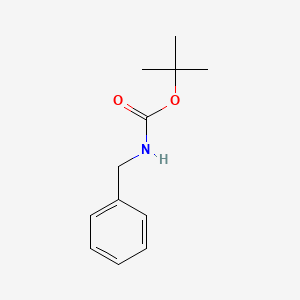
(Z)-2-Chloro-2-butene
説明
(Z)-2-Chloro-2-butene is an organic compound with the molecular formula C4H7Cl. It is an isomer of (E)-2-chloro-2-butene, which is an unsaturated hydrocarbon with a double bond between the two carbon atoms. (Z)-2-Chloro-2-butene is used as a starting material in organic synthesis, and can be used to produce a variety of compounds, including pharmaceuticals, fragrances, and other industrial chemicals. It is also used as a catalyst in the production of polymers.
科学的研究の応用
Catalytic Dechlorination
In research on the catalytic dechlorination of C5 compounds, such as 2-chloro-2-butene, metal-oxides combined with ZSM-5 have been explored as catalysts. These studies have shown that cobalt, iron, or manganese can be used to dechlorinate 2-chloro-2-butene in C5 oil from fluid catalytic cracking processes. Cobalt oxide (Co3O4) supported on ZSM-5, in particular, was identified as an effective catalyst for this dechlorination process, highlighting its potential in refining and environmental applications Chang Hun Lee et al., 2013.
Hydrogenation and Isomerization
Hydrogenation of butene and butadiene mixtures has been examined using palladium catalysts on ZnO. This research indicates the impact of catalyst preparation and pretreatment on the selectivity for butadiene reduction, revealing insights into the roles of supports and pretreatment conditions. Such studies contribute to our understanding of catalytic processes for petrochemical refining A. Sárkány et al., 1993.
Photocatalytic Isomerization
The photocatalytic isomerization of butenes over ZnO and SnO2 has been investigated, with findings indicating ZnO's effectiveness in promoting both cis-trans and double bond isomerizations. This research opens pathways for the use of photocatalysis in chemical synthesis and the modification of hydrocarbon structures S. Kodama et al., 1985.
Kinetic Studies
Kinetic studies on the reactions of chlorine atoms with a series of alkenes, including (Z)-2-chloro-2-butene, have provided insights into the structure-reactivity relationship and atmospheric implications. Understanding the reactivity of chlorine atoms with alkenes aids in assessing environmental and atmospheric chemistry dynamics M. J. Ezell et al., 2002.
Zeolite Membrane Reactors
The use of zeolite membrane reactors for the oligomerization of i-butene highlights innovative approaches to enhancing selectivity in chemical reactions. By selectively removing certain reaction products, these reactors can influence the product distribution, offering advantages in process efficiency and product quality Elena Piera et al., 2001.
特性
IUPAC Name |
(Z)-2-chlorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDHFHLZEFQSFM-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015788 | |
| Record name | cis-2-Chloro-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Chloro-2-butene | |
CAS RN |
4461-41-0, 2211-69-0 | |
| Record name | 2-Butene, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-2-Chloro-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-2-Chloro-2-butene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reaction described in the research paper?
A1: The research demonstrates that the reaction between gaseous hydrogen chloride and 2-butyne, under specific conditions [], requires a surface catalyst, likely the Pyrex walls of the reaction vessel, to produce (Z)-2-chloro-2-butene. This highlights the importance of surface phenomena in chemical reactions, even in seemingly simple gas-phase systems. The reaction also exhibits high selectivity, yielding only the (Z)-isomer, which is valuable for specific synthetic applications.
Q2: What spectroscopic data can be used to identify and quantify (Z)-2-chloro-2-butene?
A2: The research paper utilizes Fourier-transform infrared spectroscopy (FT-IR) [] to monitor the reaction progress and identify the formation of (Z)-2-chloro-2-butene. Characteristic IR absorption bands for the C=C stretch and C-Cl stretch can be used for both qualitative identification and quantitative analysis of the compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1588074.png)
